4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde

Description

BenchChem offers high-quality 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,5,6,7-tetrahydro-1-benzothiophene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10OS/c10-5-7-6-11-9-4-2-1-3-8(7)9/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZLUUVQVCSPXKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=CS2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401216587 | |

| Record name | 4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401216587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851634-60-1 | |

| Record name | 4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=851634-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401216587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties and Analytical Characterization of 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde

This guide provides an in-depth analysis of 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde, a key heterocyclic intermediate in the fields of medicinal chemistry and materials science. Given its role as a specialized building block, publicly available data on its specific physicochemical properties are limited. Therefore, this document focuses not only on the known attributes but also on the robust analytical methodologies required to characterize such a compound, offering a framework for researchers and drug development professionals.

Molecular Profile and Strategic Importance

4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde (CAS No. 851634-60-1) is a derivative of the tetrahydrobenzothiophene scaffold. This class of compounds is of significant interest as the saturated cyclohexane ring offers a three-dimensional geometry that can be advantageous for binding to biological targets compared to its flat, aromatic counterpart, benzothiophene. The aldehyde functional group at the 3-position is a versatile chemical handle, enabling a wide range of subsequent chemical transformations for library synthesis and lead optimization.[1]

Its primary utility is as a synthetic intermediate for producing more complex molecules, particularly in the development of novel therapeutic agents targeting areas like neurological disorders and oncology.[1]

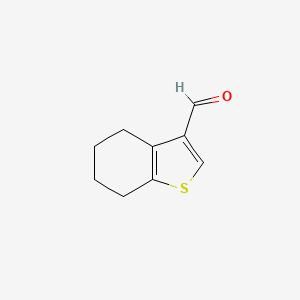

Chemical Structure

The molecule consists of a thiophene ring fused to a cyclohexane ring, with an aldehyde group attached to the thiophene ring.

Caption: Chemical structure of 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde.

Physicochemical Data Summary

Direct experimental data for this compound is not widely published. The following table summarizes its known identifiers and physical state. The absence of values for properties like boiling and melting points underscores the need for the rigorous experimental characterization detailed in the subsequent sections.

| Property | Value | Source |

| CAS Number | 851634-60-1 | [2] |

| Molecular Formula | C₉H₁₀OS | [2] |

| Molecular Weight | 166.24 g/mol | [2] |

| Physical State | Liquid | Chem-Impex[1] |

| Boiling Point | Data not available | [2] |

| Melting Point | Data not available | [2] |

| Solubility | Data not available, expected to be soluble in common organic solvents (e.g., DCM, EtOAc, DMSO) | [2] |

| Purity | ≥ 95% (NMR) | Chem-Impex[1] |

| Storage Conditions | Store at 0-8°C | Chem-Impex[1] |

Recommended Analytical Workflow for Characterization

For a compound with limited published data, a multi-technique approach is essential to unambiguously confirm its structure and purity. The following workflow represents a self-validating system for characterization.

Caption: Standard workflow for the characterization of a synthetic intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. ¹H NMR confirms the number of distinct proton environments and their connectivity through spin-spin coupling, while ¹³C NMR confirms the number of unique carbon atoms.

Predicted ¹H NMR Spectrum (in CDCl₃):

-

Aldehyde Proton (CHO): A singlet is expected in the highly deshielded region of δ 9.5-10.5 ppm . This significant downfield shift is characteristic of aldehyde protons.[3]

-

Thiophene Proton (C²-H): A singlet is expected between δ 7.5-8.0 ppm . Its position is influenced by the electron-withdrawing aldehyde group and the sulfur atom.

-

Aliphatic Protons (CH₂): The four methylene groups on the saturated ring are not equivalent. Protons at C4 and C7 (adjacent to the thiophene ring) would likely appear as multiplets around δ 2.5-2.9 ppm . Protons at C5 and C6 would appear as a more complex multiplet further upfield, around δ 1.7-2.0 ppm .

Predicted ¹³C NMR Spectrum (in CDCl₃):

-

Carbonyl Carbon (C=O): Expected in the far downfield region, δ 180-190 ppm .

-

Thiophene Carbons: Four signals are expected in the aromatic/olefinic region (δ 120-150 ppm ).

-

Aliphatic Carbons (CH₂): Four distinct signals are expected in the upfield region (δ 20-30 ppm ).

Experimental Protocol (¹H NMR):

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the liquid sample into a clean, dry NMR tube.

-

Solvent Addition: Add ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Mixing: Cap the tube and invert several times to ensure a homogeneous solution.

-

Acquisition: Place the tube in the NMR spectrometer. Acquire the spectrum using standard parameters for ¹H acquisition (e.g., 16-32 scans, 30° pulse, 2-second relaxation delay).

-

Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is ideal for rapidly identifying the presence of key functional groups, which have characteristic vibrational frequencies. For this molecule, the most critical absorption would be the carbonyl (C=O) stretch of the aldehyde.

Predicted Key IR Absorptions:

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the range of 1680-1710 cm⁻¹ . The conjugation with the thiophene ring would likely place it at the lower end of this range.

-

C-H Stretch (Aldehyde): Two weak bands are typically observed around 2820 cm⁻¹ and 2720 cm⁻¹ .

-

sp² C-H Stretch (Thiophene): A medium absorption band is expected just above 3000 cm⁻¹, typically around 3050-3100 cm⁻¹ .

-

sp³ C-H Stretch (Aliphatic): Strong, sharp absorption bands are expected just below 3000 cm⁻¹, typically in the range of 2850-2960 cm⁻¹ .

-

C=C Stretch (Thiophene): Medium-to-weak absorptions are expected in the 1400-1600 cm⁻¹ region.

Experimental Protocol (ATR-FTIR for Liquids):

-

Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Perform a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a single drop of the liquid sample directly onto the center of the ATR crystal.

-

Spectrum Acquisition: Lower the instrument's pressure arm to ensure good contact between the sample and the crystal. Initiate the sample scan (typically 16-32 scans are co-added for a good signal-to-noise ratio).

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Mass Spectrometry (MS)

Causality: Mass spectrometry provides the exact molecular weight of the compound, serving as a definitive confirmation of its elemental formula. Fragmentation patterns can also offer structural clues that corroborate NMR and IR data.

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion Peak (M⁺•): A strong peak is expected at m/z = 166 , corresponding to the molecular weight of C₉H₁₀OS.

-

Isotope Peaks: The presence of sulfur would result in a characteristic M+2 peak (at m/z = 168) with an intensity of approximately 4.4% relative to the M+ peak, which is a key diagnostic feature.

-

Key Fragments: Expect a significant fragment at m/z = 165 from the loss of a hydrogen atom (M-1), and at m/z = 137 from the loss of the aldehyde group (M-CHO).

Experimental Protocol (GC-MS):

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC) inlet. The GC will separate the sample from any volatile impurities.

-

Ionization: As the compound elutes from the GC column, it enters the Mass Spectrometer source where it is ionized (e.g., by a 70 eV electron beam in EI mode).

-

Analysis: The ionized fragments are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and compare the fragmentation pattern with the expected structure. The retention time from the GC provides an indication of purity.

Synthesis and Reactivity

While various synthetic routes are possible, a common and logical approach to this molecule is the Vilsmeier-Haack formylation of the 4,5,6,7-tetrahydrobenzo[b]thiophene precursor. This reaction uses a mixture of phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to generate the Vilsmeier reagent, which acts as an electrophile to install the aldehyde group onto the electron-rich thiophene ring.

The reactivity of the aldehyde group makes this compound a valuable intermediate. It can readily undergo:

-

Reductive amination: To form amines.

-

Wittig reactions: To form alkenes.

-

Oxidation: To form the corresponding carboxylic acid.

-

Condensation reactions: With various nucleophiles to build more complex heterocyclic systems.

Safety and Handling

-

Hazard Classification: This compound is classified as an irritant.

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry place as recommended (0-8°C).[1]

References

-

Chem-Impex International, Inc. (n.d.). 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde. Retrieved January 23, 2026, from [Link]

-

PrepChem. (n.d.). Preparation of benzo[b]thiophene-3-carboxaldehyde. Retrieved January 23, 2026, from [Link]

-

MDPI. (n.d.). Benzo[b]thiophene-2-carbaldehyde. Retrieved January 23, 2026, from [Link]

-

Chemistry LibreTexts. (2021). ¹H NMR Spectra and Interpretation. Retrieved January 23, 2026, from [Link]

Sources

A Comprehensive Technical Guide to the Structure Elucidation of 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde

Preamble: The Analytical Imperative

In the landscape of pharmaceutical and materials science research, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent investigation is built. The heterocyclic compound 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde is a versatile synthetic intermediate, serving as a scaffold for novel therapeutic agents targeting a range of conditions.[1][2][3] Its value lies in the unique electronic and steric properties conferred by the fusion of a partially saturated carbocycle with an aromatic thiophene ring bearing a reactive aldehyde moiety. This guide presents a systematic, multi-technique approach to the complete structure elucidation of this molecule, framed not as a mere sequence of steps, but as a logical, self-validating workflow. We will demonstrate how data from orthogonal analytical methods are integrated to build an unassailable structural proof, reflecting the rigorous standards of modern chemical research.

Foundational Analysis: Molecular Formula and Functional Group Identification

The first phase of any structure elucidation puzzle is to define the fundamental constraints: the elemental composition and the primary functional groups present. This is achieved through a combination of mass spectrometry and infrared spectroscopy.

1.1. High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: The choice of HRMS over standard-resolution MS is deliberate. While standard MS provides the nominal mass, HRMS delivers a highly accurate mass measurement (typically to within 5 ppm), which is critical for calculating a unique and unambiguous elemental formula. This initial step is paramount, as it validates the molecular identity and immediately flags any unexpected products from the synthesis.

Protocol: HRMS Analysis via ESI-TOF

-

Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample into an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer via direct infusion at a flow rate of 5-10 µL/min.

-

Ionization: Use a positive ionization mode to generate the protonated molecular ion [M+H]⁺.

-

Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500. Calibrate the instrument using a known standard immediately before the run to ensure mass accuracy.

-

Data Analysis: Identify the monoisotopic peak for the molecular ion and use the instrument's software to calculate the most probable elemental formula based on the exact mass.

For 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde (C₉H₁₀OS), the expected exact mass for the neutral molecule is 166.0452 Da. The experimentally observed m/z for the [M+H]⁺ ion should align precisely with the calculated value of 167.0525 Da, confirming the elemental composition.

1.2. Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR spectroscopy provides a rapid and definitive "fingerprint" of the functional groups within the molecule. The vibrational frequencies of specific bonds are highly characteristic. For this target, we are looking for conclusive evidence of the aldehyde and the specific combination of aromatic and aliphatic C-H bonds.

Protocol: FTIR Analysis via ATR

-

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.[4] Co-add a minimum of 16 scans to achieve a good signal-to-noise ratio.

-

Background Correction: Perform a background scan of the clean ATR crystal prior to sample analysis and subtract it from the sample spectrum.

Data Interpretation: The resulting spectrum provides a wealth of structural information. The key is to correlate observed absorption bands with specific functional groups, validating the fragments suggested by the molecular formula.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Structural Implication |

| ~2930, ~2850 | Medium | Aliphatic C-H Stretch | Confirms the presence of the saturated -CH₂- groups in the ring. |

| ~2820, ~2720 | Weak | Aldehyde C-H Stretch (Fermi doublet) | Diagnostic peak for the aldehyde functional group. |

| ~1665 | Strong | Conjugated C=O Stretch | Confirms the aldehyde carbonyl, conjugated with the thiophene ring. |

| ~1550 | Medium | Thiophene Ring C=C Stretch | Indicates the presence of the aromatic-like heterocyclic ring. |

| ~750 | Medium | C-S Stretch | Suggests the presence of the thiophene sulfur atom.[5] |

This FTIR data provides strong, direct evidence for the key aldehyde and tetrahydrobenzothiophene moieties.

Definitive Structural Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework and the connectivity between atoms. A suite of 1D and 2D NMR experiments is used to assemble the molecular puzzle piece by piece.

2.1. ¹H NMR: Proton Environment and Connectivity

Expertise & Causality: The chemical shift (δ) of a proton is dictated by its local electronic environment. Electronegative atoms and aromatic rings cause "deshielding," shifting signals downfield. Spin-spin coupling (J-coupling) between adjacent, non-equivalent protons causes signals to split, providing direct evidence of connectivity.

Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard pulse sequence (e.g., 'zg30') is used. Ensure a sufficient number of scans (typically 8-16) for good signal-to-noise.

Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.85 | s | 1H | H-8 (CHO) | Highly deshielded proton of the electron-deficient aldehyde group. |

| ~7.70 | s | 1H | H-2 | Proton on the electron-rich thiophene ring, deshielded by aromaticity. |

| ~2.80 | t | 2H | H-4 | Aliphatic protons adjacent (allylic) to the thiophene ring, causing deshielding. |

| ~2.65 | t | 2H | H-7 | Aliphatic protons adjacent (allylic) to the thiophene ring, causing deshielding. |

| ~1.85 | m | 4H | H-5, H-6 | Standard aliphatic protons in the saturated ring, overlapping in a multiplet. |

2.2. ¹³C NMR: The Carbon Skeleton

Expertise & Causality: ¹³C NMR reveals all unique carbon atoms in the molecule. Like ¹H NMR, the chemical shifts are indicative of the carbon's environment (sp³, sp², sp hybridization; proximity to electronegative atoms).

Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample as for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This requires a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ ppm) | Assignment | Rationale |

| ~182.5 | C-8 (CHO) | Highly deshielded carbonyl carbon. |

| ~145.0 | C-3a | Quaternary carbon at the fusion of the two rings. |

| ~141.0 | C-7a | Quaternary carbon at the fusion of the two rings. |

| ~138.0 | C-2 | Protonated sp² carbon of the thiophene ring. |

| ~135.0 | C-3 | Quaternary sp² carbon of the thiophene ring, attached to the aldehyde. |

| ~25.5 | C-4 | sp³ carbon adjacent to the thiophene ring. |

| ~24.8 | C-7 | sp³ carbon adjacent to the thiophene ring. |

| ~22.5 | C-5 | sp³ carbon in the saturated ring. |

| ~22.3 | C-6 | sp³ carbon in the saturated ring. |

2.3. 2D NMR: The Self-Validating Connectivity Map

While 1D NMR provides the list of parts, 2D NMR provides the assembly instructions. These experiments are the ultimate tool for creating a self-validating structural proof.

Workflow: Integrated 2D NMR Analysis

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton with the carbon to which it is attached. For example, it will show a cross-peak connecting the proton signal at δ ~7.70 (H-2) with the carbon signal at δ ~138.0 (C-2), and the aliphatic protons with their respective carbons. This step rigorously assigns each C-H pair.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. A crucial observation would be the correlation pathway: H-4 ↔ H-5 ↔ H-6 ↔ H-7 . This unequivocally confirms the sequence of methylene groups in the six-membered ring and distinguishes the H-4/H-7 protons from the H-5/H-6 protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for piecing together the molecular skeleton by showing correlations between protons and carbons that are 2 or 3 bonds away. It connects the fragments validated by other techniques.

Key Expected HMBC Correlations:

-

Aldehyde to Ring: The aldehyde proton (H-8, δ ~9.85) will show a strong correlation to the quaternary thiophene carbon C-3 (δ ~135.0), definitively placing the aldehyde group at the 3-position.

-

Thiophene Proton Linkages: The thiophene proton H-2 (δ ~7.70) will correlate to C-3, C-3a, and C-7a, locking down the thiophene ring structure and its fusion points.

-

Ring Fusion Confirmation: The aliphatic H-4 protons (δ ~2.80) will show correlations to the ring-fusion carbon C-3a and the thiophene carbon C-3. Symmetrically, the H-7 protons (δ ~2.65) will correlate to the other ring-fusion carbon, C-7a. These correlations are the ultimate proof of the fused ring system.

// Define the molecule structure using nodes mol [label=<

C

C

//

\

C

C

S

|

|

C=O

H

|

H

CH₂

CH₂

CH₂

CH₂

>];// Draw HMBC correlations mol:h8:e -> mol:c3:w [color="#4285F4", label=" H8->C3", fontcolor="#4285F4"]; mol:h2:e -> mol:c3:w [label=" H2->C3", fontcolor="#EA4335"]; mol:h2:e -> mol:c3a:s [label=" H2->C3a", fontcolor="#EA4335"]; mol:c4:n -> mol:c3a:s [label=" H4->C3a", fontcolor="#34A853"]; mol:c7:n -> mol:c7a:s [label=" H7->C7a", fontcolor="#FBBC05"]; } dot Caption: Key HMBC correlations confirming the molecular backbone.

Conclusion: A Unified Structural Hypothesis

The structure of 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde is confirmed through a logical and hierarchical workflow. HRMS establishes the exact elemental formula (C₉H₁₀OS). FTIR confirms the presence of the critical aldehyde, thiophene, and saturated aliphatic functionalities. Finally, a comprehensive suite of 1D and 2D NMR experiments provides an unambiguous map of the atomic connectivity. The combined, consistent, and cross-validating nature of this data provides irrefutable proof of the assigned structure, enabling researchers and drug development professionals to proceed with confidence in their subsequent applications of this valuable molecule.

References

-

Al-Haiza, M. A., Mostafa, M. S., & El-Kaim, M. A. (2015). Synthesis, Spectroscopic, Physicochemical, Crystal Structure and DFT Studies of 4,5,6,7-tetrahydro-1-benzothiophene-3. International Journal of Electrochemical Science, 10, 2306-2322. Retrieved from [Link]

- Shaabani, A., et al. (2017). A new methodology for the synthesis of 2-aminothiophenes with a Gewald strategy realized in eutectic solvents. RSC Advances, 7(64), 40455-40461.

-

Wynberg, H., & Kooreman, H. J. (1965). The Mechanism of the Hinsberg Thiophene Ring Synthesis. Journal of the American Chemical Society, 87(8), 1739–1742. Retrieved from [Link]

-

Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. Retrieved from [Link]

-

Papitha, C. B., et al. (2017). Phytochemical investigation, gas chromatography–mass spectrometry, and Fourier transform infrared analysis in adventitious roots of Ficus benghalensis L. International Journal of Green Pharmacy, 11(2). Retrieved from [Link]

-

Malkov, G., et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 66(10), 6656–6681. Retrieved from [Link]

-

Khan, I., et al. (2023). Synthesis and characterization of Thiophene fused arylbenzo[6][7]thieno[2,3-d]thiazole derivatives. Journal of Xi'an Shiyou University, Natural Science Edition, 19(02), 318-333.

-

Malkov, G., et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2019). FTIR Analysis. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. xisdxjxsu.asia [xisdxjxsu.asia]

- 6. pubs.acs.org [pubs.acs.org]

- 7. bhu.ac.in [bhu.ac.in]

4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde molecular weight and formula

An In-depth Technical Guide to 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. We will delve into its fundamental molecular characteristics, including its precise molecular weight and formula, and present a detailed exploration of its synthesis, with a focus on the mechanistic underpinnings of the Gewald reaction. Furthermore, this guide will illuminate the compound's role as a versatile building block in the development of novel therapeutics, particularly for neurological disorders, cancer, and inflammatory diseases. This document is intended for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the application of this important chemical entity.

Core Molecular Identity and Physicochemical Properties

4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde is a bicyclic compound featuring a thiophene ring fused to a cyclohexane ring, with an aldehyde functional group at the 3-position of the thiophene moiety. This unique structural arrangement imparts specific reactivity and makes it a valuable intermediate for further chemical modifications.

Molecular Formula and Weight

The fundamental molecular attributes of this compound are summarized below. These values are critical for stoichiometric calculations in synthesis, analytical characterization, and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀OS | [1] |

| Molecular Weight | 166.2 g/mol | [1] |

| CAS Number | 851634-60-1 | [1] |

| Appearance | Liquid | [1] |

| Purity | ≥ 95% (by NMR) | [1] |

| Storage Conditions | 0-8°C | [1] |

Spectroscopic Profile

While specific spectra are dependent on experimental conditions, the expected spectroscopic signatures for 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde are as follows:

-

¹H NMR: The spectrum would characteristically show signals for the aldehydic proton (CHO) in the downfield region (around 9-10 ppm). The protons on the thiophene ring would appear in the aromatic region, while the four sets of methylene protons (CH₂) on the tetrahydro portion would exhibit signals in the aliphatic region.

-

¹³C NMR: The carbon spectrum would show a distinctive peak for the carbonyl carbon of the aldehyde at a high chemical shift (typically >180 ppm). Signals for the sp²-hybridized carbons of the thiophene ring and the sp³-hybridized carbons of the saturated ring would also be present.

-

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the aldehyde would be prominent, typically appearing around 1650-1700 cm⁻¹. C-H stretching and bending vibrations for both aromatic and aliphatic components would also be visible.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (166.2 m/z). Fragmentation patterns would likely involve the loss of the aldehyde group (CHO) or fragments from the saturated ring.

Synthesis and Mechanistic Pathways

The synthesis of substituted 2-aminothiophenes, the foundational scaffold of the title compound, is most effectively achieved through the Gewald reaction . This multicomponent reaction is highly valued in synthetic chemistry for its efficiency and convergence, allowing for the construction of the complex thiophene ring in a single step from simple starting materials.[2][3][4]

The Gewald Three-Component Reaction

The Gewald reaction is a one-pot synthesis that combines a ketone or aldehyde, an α-activated nitrile, and elemental sulfur in the presence of a base.[2][3] For the synthesis of the 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold, cyclohexanone serves as the ketone component. The reaction proceeds through a series of well-defined steps, beginning with a base-catalyzed Knoevenagel condensation.

The choice of the Gewald reaction is strategic for several reasons:

-

Atom Economy: It combines three simple components directly into a complex heterocyclic system with minimal waste.

-

Versatility: By varying the ketone and the activated nitrile, a wide library of substituted thiophenes can be generated.

-

Mild Conditions: The reaction typically proceeds under mild conditions, enhancing its practicality.[4]

Mechanistic Workflow of the Gewald Reaction

The mechanism involves an initial Knoevenagel condensation between the ketone (cyclohexanone) and the activated nitrile, followed by the addition of sulfur, cyclization, and tautomerization to yield the final 2-aminothiophene product.

Caption: Workflow of the Gewald Reaction for 2-aminothiophene synthesis.

The postulated mechanism involves the piperidinium cation protonating the ketone's carbonyl group, while the borate anion abstracts a proton from the active methylene group.[5] This generates a carbanion that attacks the carbocation of the ketone, leading to the Knoevenagel product after dehydration.[5] Subsequently, nucleophilic addition of sulfur and ring closure yield the final thiophene ring.[5][6]

Generalized Synthetic Protocol

The following is a representative, self-validating protocol for synthesizing a 4,5,6,7-tetrahydrobenzo[b]thiophene derivative via the Gewald reaction. The aldehyde group of the title compound would be introduced in a subsequent step (e.g., via Vilsmeier-Haack reaction on the thiophene ring).

Materials:

-

Cyclohexanone

-

Malononitrile (or other activated nitrile)

-

Elemental Sulfur

-

Morpholine (or other amine base)

-

Ethanol (or other suitable solvent)

-

Hydrochloric Acid (for workup)

-

Ethyl Acetate and Hexane (for chromatography)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol, cyclohexanone (1.0 eq), and malononitrile (1.0 eq).

-

Base Addition: Add morpholine (0.5 eq) to the mixture. Stir at room temperature for 15 minutes.

-

Sulfur Addition: Add elemental sulfur (1.1 eq) to the reaction mixture.

-

Reflux: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the crude product.

-

Purification: Filter the solid precipitate, wash with cold water, and dry under vacuum.

-

Characterization & Validation: Purify the crude product by recrystallization or column chromatography (e.g., using a gradient of ethyl acetate in hexane). Characterize the final product using NMR, IR, and MS to confirm its structure and purity, thus validating the success of the synthesis.

Applications in Drug Discovery and Medicinal Chemistry

4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde and its derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities.[1][7] The aldehyde group, in particular, serves as a reactive handle for further derivatization, allowing for the synthesis of diverse compound libraries for screening.[1]

A Versatile Intermediate for Novel Therapeutics

The tetrahydrobenzothiophene core is a key component in molecules designed to treat a variety of diseases. Its derivatives have been investigated as:

-

Anticancer Agents: Targeting enzymes and receptors implicated in tumor growth, such as epidermal growth factor receptor (EGFR), HER2, and histone deacetylases (HDACs).[8][9]

-

Neurological Disorder Modulators: Serving as a starting point for drugs targeting conditions within the central nervous system.[1]

-

Anti-inflammatory and Anticoagulant Agents: Demonstrating potential in managing inflammatory responses and thrombosis.[2]

Modulation of RORγt for Autoimmune Diseases

A significant application of the 4,5,6,7-tetrahydro-benzothiophene scaffold is in the modulation of the Retinoic Acid receptor-related Orphan Receptor γt (RORγt).[7][10] RORγt is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are key mediators in many autoimmune and inflammatory diseases.[10]

Derivatives of tetrahydro-benzothiophene have been discovered as potent modulators of RORγt.[7][10] These compounds can act as inverse agonists, destabilizing the protein conformation and inhibiting its function.[7] This mechanism provides a promising therapeutic strategy for conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. arkat-usa.org [arkat-usa.org]

- 5. d-nb.info [d-nb.info]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of novel tetrahydrobenzo[b]thiophene-3-carbonitriles as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the heterocyclic compound 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde. As a valuable intermediate in the synthesis of various pharmaceutical and agrochemical agents, a thorough understanding of its structural characterization is paramount.[1] This document presents a detailed interpretation of the predicted ¹H and ¹³C NMR spectra, grounded in fundamental NMR principles and data from analogous structures. Furthermore, this guide outlines a robust experimental protocol for the acquisition of high-quality NMR data for this class of molecules and discusses the relevant synthetic pathways and potential impurities that may influence spectral analysis.

Introduction: The Significance of 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde

The fused heterocyclic system of 4,5,6,7-tetrahydro-1-benzothiophene forms the core of numerous biologically active molecules. The addition of a carbaldehyde group at the 3-position provides a versatile synthetic handle for further molecular elaboration, making 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde a key building block in medicinal chemistry. Its derivatives have been explored for a range of therapeutic applications. Given its importance, unambiguous structural confirmation is critical, and NMR spectroscopy stands as the most powerful tool for this purpose. This guide is designed to serve as an expert resource for the comprehensive NMR characterization of this important synthetic intermediate.

Predicted NMR Spectral Data

While a publicly available, experimentally derived spectrum for 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde is not readily found in the literature, a highly accurate prediction of the ¹H and ¹³C NMR spectra can be generated based on established chemical shift principles and data from structurally related compounds. The following tables summarize the predicted chemical shifts (in ppm), multiplicities, and coupling constants (in Hz).

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~7.8 - 8.2 | Singlet (s) | - |

| H-4, H-7 | ~2.6 - 2.9 | Multiplet (m) | - |

| H-5, H-6 | ~1.8 - 2.1 | Multiplet (m) | - |

| Aldehyde CHO | ~9.8 - 10.2 | Singlet (s) | - |

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 | ~140 - 145 |

| C-3 | ~148 - 152 |

| C-3a | ~130 - 135 |

| C-4 | ~24 - 28 |

| C-5 | ~22 - 26 |

| C-6 | ~22 - 26 |

| C-7 | ~24 - 28 |

| C-7a | ~135 - 140 |

| Aldehyde C HO | ~185 - 190 |

Spectral Interpretation and Rationale

The predicted spectral data is rooted in the fundamental principles of NMR spectroscopy, where the chemical environment of each nucleus dictates its resonance frequency.[2]

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is anticipated to be characterized by distinct regions corresponding to the aromatic, aliphatic, and aldehyde protons.

-

Aldehyde Proton (CHO): The most downfield signal is expected for the aldehyde proton, typically appearing in the range of 9-10 ppm.[3] This significant deshielding is a direct consequence of the anisotropic effect of the carbonyl group and the electron-withdrawing nature of the oxygen atom.

-

Thiophene Proton (H-2): The lone proton on the thiophene ring (H-2) is expected to resonate as a singlet in the aromatic region, likely between 7.8 and 8.2 ppm. Its chemical shift is influenced by the electron-donating sulfur atom and the electron-withdrawing aldehyde group.

-

Tetrahydro-ring Protons (H-4, H-5, H-6, H-7): The eight protons of the saturated carbocyclic ring will present as a complex set of multiplets in the upfield region of the spectrum.

-

The protons on carbons adjacent to the thiophene ring (H-4 and H-7) are expected to be slightly more deshielded (~2.6 - 2.9 ppm) due to their proximity to the aromatic system.

-

The protons at positions 5 and 6 (H-5 and H-6) will likely appear as a more shielded multiplet around 1.8 - 2.1 ppm. The overlapping nature of these signals necessitates the use of two-dimensional NMR techniques, such as COSY, for unambiguous assignment.

-

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to the nine carbon atoms in the molecule.

-

Aldehyde Carbonyl Carbon: The carbonyl carbon of the aldehyde group is the most deshielded carbon, with a predicted chemical shift in the range of 185-190 ppm.[3]

-

Thiophene Carbons (C-2, C-3, C-3a, C-7a): The four sp²-hybridized carbons of the thiophene ring system will resonate in the aromatic region (typically 120-150 ppm).

-

The carbon bearing the aldehyde group (C-3) and the protonated carbon (C-2) are expected to be the most downfield of this group due to the electronic effects of the substituents.

-

The quaternary carbons at the ring junction (C-3a and C-7a) will also appear in this region.

-

-

Tetrahydro-ring Carbons (C-4, C-5, C-6, C-7): The four sp³-hybridized carbons of the saturated ring will appear in the upfield region of the spectrum. Their chemical shifts are predicted to be in the range of 22-28 ppm. Subtle differences in their electronic environments may allow for their individual resolution.

Synthesis and Potential Impurities: A Note on the Vilsmeier-Haack Reaction

A common and efficient method for the synthesis of 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde is the Vilsmeier-Haack reaction.[4][5][6][7] This reaction involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent, typically generated from phosphoryl chloride and a substituted amide like N,N-dimethylformamide (DMF).

Caption: Vilsmeier-Haack synthesis workflow.

Given this synthetic route, potential impurities that could be observed in an NMR spectrum include:

-

Unreacted Starting Material: Residual 4,5,6,7-tetrahydro-1-benzothiophene.

-

Solvent Residues: Traces of DMF or other solvents used in the reaction and purification.

-

By-products: Depending on the reaction conditions, minor isomers or over-formylated products could be present.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde, the following protocol is recommended.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[8]

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this non-polar compound. Other common deuterated solvents such as acetone-d₆ or benzene-d₆ could also be used.[8][9]

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

-

Homogenization: Gently swirl or sonicate the vial to ensure complete dissolution of the sample.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. To avoid solid particles that can degrade spectral quality, it is advisable to filter the solution through a small plug of glass wool in the pipette.[10]

-

Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added to the solvent.

Caption: Step-by-step NMR sample preparation.

Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for optimal resolution.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence.

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 256-1024 scans, depending on the sample concentration.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) with appropriate window functions (e.g., exponential multiplication for sensitivity enhancement). Phase and baseline correct the resulting spectrum.

Advanced NMR Techniques for Unambiguous Assignment

For a definitive structural elucidation, especially to resolve the overlapping signals of the tetrahydro-ring protons, advanced 2D NMR experiments are invaluable.[11][12][13]

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, which will be instrumental in tracing the connectivity of the protons within the saturated ring system.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, allowing for the unambiguous assignment of both ¹H and ¹³C signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and confirming the overall connectivity of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which can be used to confirm the stereochemistry of the molecule.

Conclusion

This technical guide provides a comprehensive framework for the ¹H and ¹³C NMR analysis of 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde. By combining predicted spectral data with a thorough understanding of NMR principles and a robust experimental protocol, researchers can confidently characterize this important synthetic intermediate. The application of advanced 2D NMR techniques will further solidify the structural assignment, ensuring the integrity of subsequent research and development efforts.

References

-

(2025-10-16) 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. ResearchGate. [Link]

- Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Inform

-

1-Benzothiophene-3-carbaldehyde | C9H6OS | CID 227328. PubChem. [Link]

-

Microwave Assisted Vilsmeier-Haack Reaction on Substituted Cyclohexanone Hydrazones: Synthesis of Novel 4,5,6,7-Tetrahydroindazole Derivatives. ResearchGate. [Link]

-

benzo[b]thiophene-3-carboxamide, N-(4-chlorophenyl)-4,5,6,7-tetrahydro- - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

-

NMR Sample Preparation: The Complete Guide. Organomation. [Link]

-

(PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

-

Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. [Link]

-

(PDF) REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Academia.edu. [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. [Link]

-

Synthesis of Thiazolinethione-5-Carbaldehydes by Vilsmeier-Haack formylation and transformation into Imines Chromophores Intern. International Journal of Progressive Sciences and Technologies. [Link]

-

2-Amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carbonitrile. PubChem. [Link]

-

Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. ACS Publications. [Link]

-

1-Benzothiophene-3-carbaldehyde | CAS#:5381-20-4. Chemsrc. [Link]

-

Regioselective Synthesis of Potent 4,5,6,7-Tetrahydroindazole Derivatives via Microwave-assisted Vilsmeier-Haack Reaction and their Antioxidant Activity Evaluation. OUCI. [Link]

-

Benzo[b]thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-6,6-dimethyl-2-[[[(4-pyrimidinylsulfonyl)amino]carbonyl]amino]-, ethyl ester. PubChemLite. [Link]

-

Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. NIH. [Link]

-

How To Prepare And Run An NMR Sample. alwsci. [Link]

-

Troubleshooting Acquisition Related Problems. NMR. [Link]

-

β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics. PMC. [Link]

- S:TR;U,CTUIRE ElU'CliDATI:ON B:Y NMiR IN OIRGANilC CHIEM"ISTRY. John Wiley & Sons, Ltd..

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ijcrt. [Link]

-

Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. ResearchGate. [Link]

-

Benzothiophenes. AMERICAN ELEMENTS®. [Link]

Sources

- 1. Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. smbstcollege.com [smbstcollege.com]

- 3. rsc.org [rsc.org]

- 4. (PDF) REVIEW ARTICLE ON VILSMEIER-HAACK REACTION [academia.edu]

- 5. sphinxsai.com [sphinxsai.com]

- 6. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 7. ijpcbs.com [ijpcbs.com]

- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 9. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 10. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 12. researchgate.net [researchgate.net]

- 13. semanticscholar.org [semanticscholar.org]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde

Introduction

4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde is a significant heterocyclic compound utilized as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. Its molecular architecture, featuring a partially saturated bicyclic system with a thiophene ring and an aldehyde functional group, presents a unique and complex fragmentation pattern in mass spectrometry. Understanding these fragmentation pathways is paramount for researchers in drug development and organic synthesis for unambiguous compound identification and structural elucidation. This guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of this molecule, drawing upon established principles of mass spectrometry and the known fragmentation behaviors of its constituent chemical moieties.

Molecular Structure and Properties

A thorough understanding of the molecule's structure is the foundation for predicting its fragmentation.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀OS | |

| Molecular Weight | 166.2 g/mol | |

| Key Structural Features | Tetrahydrothiophene ring, Aldehyde group, Thiophene ring | N/A |

Predicted Electron Ionization Mass Spectrometry Fragmentation Pathways

Electron ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule, leading to extensive and informative fragmentation.[1] The fragmentation of 4,5,6,7-tetrahydro-1-benzothiophene-3-carbaldehyde is anticipated to be driven by the presence of the aldehyde group, the sulfur atom, and the partially saturated ring system.

The initial step in EI-MS is the formation of a molecular ion (M⁺˙) by the ejection of an electron. Given the molecular weight of 166.2, the molecular ion peak is expected at m/z 166 .

Primary Fragmentation Pathways

The primary fragmentation events are expected to originate from the aldehyde group and the tetrahydrothiophene ring.

-

Alpha-Cleavage of the Aldehyde Group: A common fragmentation pathway for aldehydes is the cleavage of the bond alpha to the carbonyl group.[2]

-

Loss of a Hydrogen Radical (H•): This results in the formation of a stable acylium ion at m/z 165 ([M-1]⁺). This is often a prominent peak in the spectra of aldehydes.

-

Loss of the Formyl Radical (•CHO): Cleavage of the C-C bond between the thiophene ring and the carbonyl group would lead to the loss of a 29 Da formyl radical, resulting in a fragment at m/z 137 .

-

-

Retro-Diels-Alder (RDA) Reaction: The partially saturated six-membered ring is susceptible to a retro-Diels-Alder reaction, a common fragmentation pathway for cyclic systems.[3][4] This would involve the cleavage of the tetrahydrothiophene ring, leading to the expulsion of ethene (C₂H₄, 28 Da). This would result in a fragment ion at m/z 138 .

Secondary Fragmentation Pathways

The primary fragment ions can undergo further fragmentation to yield a series of smaller, characteristic ions.

-

From the [M-H]⁺ ion (m/z 165): The acylium ion can lose a molecule of carbon monoxide (CO, 28 Da) to form a fragment at m/z 137 .

-

From the RDA product (m/z 138): This ion can subsequently lose a hydrogen radical to form a fragment at m/z 137 , or a formyl radical to give a fragment at m/z 109 .

Visualization of Predicted Fragmentation

Sources

- 1. Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfides: chemical ionization induced fragmentation studied with proton transfer reaction-mass spectrometry and density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results [mdpi.com]

A Technical Guide to the Synthesis of 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde: Starting Materials and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

The 4,5,6,7-tetrahydro-1-benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. Its derivatization, particularly the introduction of a carbaldehyde group at the 3-position, provides a versatile synthetic handle for the development of novel therapeutics, including potent modulators of the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt).[1] This guide provides an in-depth analysis of the primary synthetic routes to 4,5,6,7-tetrahydro-1-benzothiophene-3-carbaldehyde, focusing on the critical selection of starting materials and the underlying mechanistic principles of the core reactions.

Retrosynthetic Analysis: Deconstructing the Target

A logical approach to any synthesis begins with retrosynthesis. By disconnecting the target molecule at key bonds, we can identify plausible precursors and ultimately, simple, commercially available starting materials. For 4,5,6,7-tetrahydro-1-benzothiophene-3-carbaldehyde, two primary disconnections are most logical and industrially relevant.

Caption: Retrosynthetic analysis of the target aldehyde.

-

Route A (Gewald Approach): This pathway involves the construction of the thiophene ring via the versatile Gewald multicomponent reaction.[2][3][4] The aldehyde functionality is then installed in a subsequent step. This route starts from three simple components: a cyclic ketone, an active methylene nitrile, and elemental sulfur.

-

Route B (Formylation Approach): This strategy focuses on first synthesizing the unsubstituted 4,5,6,7-tetrahydro-1-benzothiophene ring and then introducing the aldehyde group directly onto the electron-rich thiophene ring using a formylation reaction, most commonly the Vilsmeier-Haack reaction.[5][6][7]

Key Synthetic Strategy I: The Gewald Reaction Pathway

The Gewald reaction is arguably the most efficient and well-established method for constructing polysubstituted 2-aminothiophenes.[2][3] It is a one-pot, three-component condensation that offers high convergence and utilizes readily available starting materials.

Core Starting Materials:

-

Ketone Component: Cyclohexanone. This provides the six-membered carbocyclic ring fused to the thiophene.

-

Active Methylene Nitrile: Malononitrile (NC-CH₂-CN) or Ethyl Cyanoacetate (NC-CH₂-COOEt). This component provides carbons C2 and C3 of the thiophene ring and the eventual precursor to the C3-carbaldehyde.

-

Sulfur Source: Elemental Sulfur (S₈).

Mechanism and Rationale

The reaction proceeds through a cascade of well-understood steps, typically catalyzed by a secondary amine like morpholine or triethylamine.[3][8]

-

Knoevenagel Condensation: The reaction initiates with the base-catalyzed condensation between cyclohexanone and the active methylene nitrile (e.g., malononitrile). This forms a stable α,β-unsaturated nitrile intermediate, cyclohexylidene-malononitrile. The choice of a base is critical; it must be strong enough to deprotonate the active methylene compound without promoting self-condensation of the ketone.

-

Michael Addition of Sulfur: Elemental sulfur, in the presence of the amine, forms a nucleophilic polysulfide species which attacks the β-carbon of the unsaturated intermediate.

-

Ring Closure and Tautomerization: The resulting intermediate undergoes intramolecular cyclization via attack of the sulfur anion onto the nitrile carbon, followed by tautomerization to yield the stable 2-amino-3-cyanotetrahydrobenzothiophene product.

Caption: Workflow of the Gewald three-component reaction.

Conversion to the 3-Carbaldehyde

The direct product of the Gewald reaction is a 2-amino-3-cyano or 2-amino-3-carbethoxy derivative, not the target 3-carbaldehyde. A subsequent transformation is required. A common and effective method involves reduction of the nitrile or ester to the aldehyde. For the nitrile, this is typically achieved using a reducing agent like Diisobutylaluminium hydride (DIBAL-H) followed by acidic workup to hydrolyze the resulting imine.

Experimental Protocol: Gewald Synthesis of Precursor

(Based on established methodologies)[2][9][10]

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add cyclohexanone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

-

Catalyst Addition: Add morpholine (0.2 eq) to the mixture.

-

Reaction: Heat the mixture to reflux (approx. 78°C) and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to yield 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile.

Key Synthetic Strategy II: Vilsmeier-Haack Formylation

This approach builds the desired product by introducing the formyl (-CHO) group onto a pre-synthesized 4,5,6,7-tetrahydro-1-benzothiophene ring. The Vilsmeier-Haack reaction is a classic and powerful method for formylating electron-rich aromatic and heterocyclic systems.[5][7][11]

Core Starting Materials:

-

Substrate: 4,5,6,7-Tetrahydro-1-benzothiophene.

-

Vilsmeier Reagent Precursors: Phosphorus oxychloride (POCl₃) and N,N-Dimethylformamide (DMF).

Synthesis of the Tetrahydrobenzothiophene Core

The unsubstituted core is itself typically synthesized from cyclohexanone. A common route involves reaction with a sulfur-containing nucleophile like ethyl thioglycolate, followed by cyclization and decarboxylation.

Mechanism and Rationale

The Vilsmeier-Haack reaction proceeds in two main stages.

-

Formation of the Vilsmeier Reagent: DMF, a substituted amide, reacts with the strong Lewis acid POCl₃ to form a highly electrophilic chloroiminium ion, [ClCH=N(CH₃)₂]⁺, known as the Vilsmeier reagent.[7] This species is the active formylating agent.

-

Electrophilic Aromatic Substitution: The electron-rich thiophene ring of the substrate attacks the electrophilic carbon of the Vilsmeier reagent. The sulfur atom's lone pairs direct the substitution to the adjacent C2 or C3 positions. For the tetrahydrobenzothiophene system, formylation preferentially occurs at the C3 position. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde.

Caption: Workflow of the Vilsmeier-Haack formylation.

Experimental Protocol: Vilsmeier-Haack Formylation

(Based on established methodologies)[6][12]

-

Reagent Preparation: In a flask cooled in an ice bath (0-5°C), slowly add phosphorus oxychloride (POCl₃, 1.2 eq) to N,N-Dimethylformamide (DMF, 3.0 eq) with stirring. Allow the Vilsmeier reagent to form for 30 minutes.

-

Substrate Addition: Slowly add a solution of 4,5,6,7-tetrahydro-1-benzothiophene (1.0 eq) in DMF to the pre-formed reagent, maintaining the low temperature.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80°C for 2-6 hours, monitoring by TLC.

-

Workup: Cool the reaction mixture and pour it carefully onto crushed ice. Neutralize the mixture with a saturated sodium bicarbonate or sodium hydroxide solution. The product can then be extracted with an organic solvent (e.g., ethyl acetate), dried, and purified by column chromatography.

Comparison of Synthetic Routes

The choice between the Gewald and Vilsmeier-Haack routes depends on factors like starting material availability, desired scale, and the need for other substitutions on the thiophene ring.

| Feature | Gewald Reaction Pathway | Vilsmeier-Haack Pathway |

| Starting Materials | Cyclohexanone, Active Methylene Nitrile, Sulfur | 4,5,6,7-Tetrahydro-1-benzothiophene (multi-step from cyclohexanone) |

| Convergence | High (three components in one pot) | Lower (sequential synthesis) |

| Key Intermediate | 2-Amino-3-cyano derivative | Unsubstituted tetrahydrobenzothiophene |

| Introduction of -CHO | Post-cyclization reduction/hydrolysis | Direct C-H formylation |

| Advantages | Atom economy, operational simplicity, rapid access to 2-amino precursors.[4][13] | Direct installation of the aldehyde, avoids handling of potent reducing agents like DIBAL-H.[11] |

| Disadvantages | Requires an extra step to convert the nitrile/ester to the aldehyde. | The substrate must be synthesized first; uses corrosive POCl₃. |

Conclusion

The synthesis of 4,5,6,7-tetrahydro-1-benzothiophene-3-carbaldehyde is most effectively approached via two primary strategies, both originating from the inexpensive and readily available starting material, cyclohexanone . The Gewald reaction offers a highly convergent, one-pot method to construct the core 2-aminothiophene ring, which then requires a subsequent reduction to install the aldehyde. Alternatively, the Vilsmeier-Haack reaction provides a direct method for formylating a pre-formed tetrahydrobenzothiophene ring. The selection of the optimal route is a strategic decision based on the specific objectives of the research program, balancing factors of step economy, reagent handling, and the potential for generating diverse intermediates for drug discovery libraries.

References

-

Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. (2024). National Institutes of Health. Available at: [Link]

-

Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. Available at: [Link]

-

Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. (2006). ResearchGate. Available at: [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). Arkivoc. Available at: [Link]

-

3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. (2010). ResearchGate. Available at: [Link]

-

Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. (2024). ResearchGate. Available at: [Link]

-

Chemistry of 2-aminothiophene-3-carboxamide and related compounds. (2011). TÜBİTAK Academic Journals. Available at: [Link]

-

Vilsmeier–Haack Reagent‐Catalyzed C4(sp) H Formylation in Thiophene Derivatives: Insights into Unexpected Fluorescence Properties. (n.d.). ResearchGate. Available at: [Link]

-

Synthesis and Reactivity of 2-Aminochromone-3- carboxaldehydes towards Nucleophilic Reagents. (2017). Natural Sciences Publishing. Available at: [Link]

-

Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. (2020). PubMed Central. Available at: [Link]

-

Novel Synthesis of 2-aminoquinoline-3-carbaldehyde, benzo[b][2][6] naphthyridines and study of their fluorescence behavior. (n.d.). ResearchGate. Available at: [Link]

-

Vilsmeier–Haack reaction. (n.d.). Wikipedia. Available at: [Link]

-

Benzothiophene synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. (2018). MDPI. Available at: [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

-

Show how the following can be made starting with cyclohexanone and other reagents necessary. (n.d.). Homework.Study.com. Available at: [Link]

-

Benzo[b]thiophene-2-carbaldehyde. (2014). MDPI. Available at: [Link]

-

THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE. (n.d.). Semantic Scholar. Available at: [Link]

-

Green methodologies for the synthesis of 2-aminothiophene. (2022). PubMed Central. Available at: [Link]

-

Synthesis of Thiophene-Vinyl-Benzothiazole Based Ligand Analogues for Detection of Aβ and Tau Pathology in Alzheimer's Disease. (n.d.). Diva-Portal.org. Available at: [Link]

-

Synthesis of Thiophene Derivatives on Soluble Polymer-Support Using Gewald Reaction. (n.d.). ResearchGate. Available at: [Link]

-

Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. (2022). PubMed Central. Available at: [Link]

-

Using cyclohexanone as the starting material, describe how each of the following compounds can be synthesized. (n.d.). Pearson+. Available at: [Link]

-

Gewald Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

Sources

- 1. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arkat-usa.org [arkat-usa.org]

- 4. mdpi.com [mdpi.com]

- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 9. researchgate.net [researchgate.net]

- 10. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijpcbs.com [ijpcbs.com]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 13. researchgate.net [researchgate.net]

potential applications of tetrahydrobenzothiophene derivatives in medicinal chemistry

Tetrahydrobenzothiophene: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Within the vast landscape of heterocyclic compounds, the tetrahydrobenzothiophene (THBT) nucleus has emerged as a "privileged scaffold"—a molecular framework that is capable of providing ligands for diverse biological targets. Its unique structural and electronic properties make it a versatile starting point for the design of potent and selective modulators of various physiological processes. This guide provides a comprehensive overview of the burgeoning potential of THBT derivatives, focusing on their applications in oncology, inflammation, infectious diseases, and neurodegenerative disorders.

The Tetrahydrobenzothiophene Core: Structural Advantages

The THBT scaffold consists of a thiophene ring fused to a cyclohexane ring. This amalgamation of an aromatic heterocycle with a saturated carbocycle imparts a unique three-dimensional architecture that is advantageous for drug design. The thiophene ring can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, while the cyclohexane moiety allows for the introduction of diverse substituents to fine-tune the molecule's physicochemical properties, such as lipophilicity and metabolic stability.

Caption: Core structure of 4,5,6,7-tetrahydrobenzo[b]thiophene.

Pharmacological Applications of Tetrahydrobenzothiophene Derivatives

The versatility of the THBT scaffold has led to the discovery of derivatives with a wide spectrum of biological activities.[1][2][3] This section will delve into the most promising therapeutic areas.

Anticancer Activity

THBT derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms of action.[4][5]

Mechanism of Action: Tyrosine Kinase Inhibition

One of the key mechanisms through which THBT derivatives exert their anticancer effects is the inhibition of tyrosine kinases.[4] These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many cancers. Certain THBT compounds have shown potent inhibitory activity against various tyrosine kinases, leading to the induction of apoptosis (programmed cell death) in cancer cells.[4] For instance, some derivatives have been reported to upregulate the expression of pro-apoptotic proteins like Bax and caspases 3 and 9 in liver cancer cells.[4]

Structure-Activity Relationship (SAR) Insights

The anticancer activity of THBT derivatives is highly dependent on the nature and position of substituents on the core scaffold. Studies have shown that the introduction of specific pyrimidine moieties can lead to potent cytotoxic activity against various cancer cell lines, including those of the liver, breast, and colon.[4]

Table 1: Anticancer Activity of Selected THBT Derivatives

| Compound | Target Cell Line | IC50 (µM) | Reference |

| Compound 1 | HepG2 (Liver) | 6-16 | [4] |

| Compound 5 | MCF7 (Breast) | 6-16 | [4] |

| Compound 12 | HCT116 (Colon) | 6-16 | [4] |

Anti-inflammatory Properties

Chronic inflammation is a key contributor to a range of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. THBT derivatives have emerged as promising anti-inflammatory agents.[1][2][6]

Mechanism of Action: COX-2 Inhibition

A primary mechanism of action for the anti-inflammatory effects of THBT derivatives is the selective inhibition of cyclooxygenase-2 (COX-2).[7] The COX-2 enzyme is responsible for the production of prostaglandins, which are key mediators of inflammation and pain. By selectively inhibiting COX-2 over its isoform, COX-1 (which is involved in maintaining the integrity of the stomach lining), these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[7]

Caption: Inhibition of inflammatory pathways by THBT derivatives.

SAR Insights

The substitution pattern on the 2-phenyl ring of 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives plays a crucial role in their COX-2 inhibitory activity and selectivity.[7] The presence of specific substituents can enhance the binding affinity to the COX-2 active site.[7]

Antimicrobial Activity

The rise of multidrug-resistant bacteria poses a significant global health threat, necessitating the development of new classes of antibiotics.[8] THBT derivatives have demonstrated promising antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[8][9]

Mechanism of Action

While the exact mechanisms are still under investigation for many derivatives, some are believed to interfere with essential bacterial processes. For instance, certain THBT compounds have been identified as potential inhibitors of lipopolysaccharide (LPS) biogenesis, a critical component of the outer membrane of Gram-negative bacteria.[8]

SAR Insights

The antibacterial potency of THBTs is influenced by the substituents on the benzoyl group at the 2-position.[8][9] Specific substitutions have been shown to lead to excellent activity against pathogens like E. coli, P. aeruginosa, Salmonella, and S. aureus.[9]

Table 2: Antibacterial Activity of a Lead THBT Compound

| Bacterial Strain | MIC (µM) | Reference |

| E. coli | 1.11 | [9] |

| P. aeruginosa | 1.00 | [9] |

| Salmonella | 0.54 | [9] |

| S. aureus | 1.11 | [9] |

Neuroprotective Potential

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function.[10][11] Oxidative stress and neuroinflammation are key contributors to this neuronal damage.[12] THBT derivatives, with their antioxidant and anti-inflammatory properties, are being explored for their neuroprotective potential.[6]

Mechanism of Action

The neuroprotective effects of THBT derivatives are likely multifactorial. Their ability to scavenge free radicals can mitigate oxidative stress-induced neuronal damage.[6] Furthermore, their anti-inflammatory properties can help to quell the chronic neuroinflammation that is a common feature of many neurodegenerative conditions.[12] Some heterocyclic compounds are also being investigated as inhibitors of cholinesterase enzymes, which could be beneficial in managing the symptoms of Alzheimer's disease.[13]

Synthetic Strategies for Tetrahydrobenzothiophene Derivatives

The synthesis of the THBT core is often achieved through the versatile Gewald reaction.[6][14] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base.

Caption: Generalized workflow for Gewald synthesis of THBTs.

This initial THBT scaffold can then be further functionalized through various chemical transformations, such as N-acylation and hydrolysis, to generate a library of diverse derivatives.[9]

Key Experimental Protocols

Protocol 1: Representative Synthesis of a 2-Benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic Acid Derivative[8][9]

Step 1: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

-